2-Fluoropyridine-5-carbonyl chloride
Overview
Description
2-Fluoropyridine-5-carbonyl chloride is an organic compound extensively employed in various scientific applications . It serves as a reagent in synthesizing heterocyclic compounds and is involved in the synthesis of organic compounds like amides, esters, and sulfonamides .
Synthesis Analysis
2-Fluoropyridine-5-carbonyl chloride (2FPC) holds significant importance as a reagent in organic synthesis . It is involved in the synthesis of heterocyclic compounds and is used in the manufacture of substances for scientific research and development .Molecular Structure Analysis
The molecular formula of 2-Fluoropyridine-5-carbonyl chloride is C6H3ClFNO .Chemical Reactions Analysis
As an aromatic compound, 2-Fluoropyridine-5-carbonyl chloride’s mechanism of action is intricately linked to the aromaticity of its ring structure. This property allows for the formation of robust bonds with other molecules, rendering it an effective reagent in organic synthesis .Physical And Chemical Properties Analysis
2-Fluoropyridine-5-carbonyl chloride has a molecular weight of 159.55 . More detailed physical and chemical properties like melting point, boiling point, and density can be found on chemical databases .Scientific Research Applications
Medical Imaging Applications
Positron Emission Tomography (PET) Imaging : Fluorine-18 labeled fluoropyridines, including derivatives of 2-Fluoropyridine, are used in PET imaging. These compounds aid in medical diagnostics and research, offering insights into biological processes at the molecular level. However, challenges exist in preparing stable fluoropyridines suitable for in vivo applications due to the lability of fluorine at certain positions on the pyridine ring (Carroll et al., 2007).
Dopamine D3 Receptor PET Imaging : Fluoro substituted pyridinylcarboxamides, synthesized using fluoropyridine compounds, have shown high affinity and selectivity for the dopamine D3 receptor. These compounds are potential radiotracers for PET, helping in the study of neurological conditions (Nebel et al., 2014).
Organic Synthesis Applications
Enantioselective Synthesis : 2-Fluoropyridine derivatives are used in iridium-catalyzed reactions for the synthesis of syn-3-fluoro-1-alcohols. This process demonstrates the utility of fluoropyridines in creating enantioselective compounds, which are important in pharmaceutical and chemical industries (Hassan et al., 2012).
Palladium-Catalyzed Fluoro-Carbonylation : 2-Fluoropyridine derivatives are used in palladium-catalyzed reactions to create a variety of acyl fluorides. This method offers a safer alternative to traditional approaches and demonstrates the versatility of fluoropyridines in complex organic syntheses (Liang et al., 2020).
Environmental Applications
- Photolytic Degradation in Wastewaters : Studies on the degradation of halogenated pyridines, including 2-fluoropyridine, reveal that these compounds are susceptible to photolytic degradation. This research is crucial for understanding the environmental impact and treatment of waste effluents from pharmaceutical processes (Stapleton et al., 2006).
Safety And Hazards
Future Directions
As a significant reagent in organic synthesis, 2-Fluoropyridine-5-carbonyl chloride continues to hold promise for future scientific applications. Its use in the synthesis of heterocyclic compounds and other organic compounds like amides, esters, and sulfonamides suggests potential for further exploration .
properties
IUPAC Name |
6-fluoropyridine-3-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO/c7-6(10)4-1-2-5(8)9-3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOCOANFUVSCLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50562325 | |
Record name | 6-Fluoropyridine-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50562325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoropyridine-5-carbonyl chloride | |
CAS RN |
65352-94-5 | |
Record name | 6-Fluoropyridine-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50562325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoropyridine-5-carbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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